3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Advanced purification techniques like chromatography and crystallization are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole and pyran rings in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A synthetic indole derivative with potential therapeutic applications.
Uniqueness
3’-Butyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of indole and pyran rings in a single molecule offers a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-O'-butyl 5-O'-prop-2-enyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-5-7-13-30-21(27)18-19(24)31-14(3)17(20(26)29-12-6-2)23(18)15-10-8-9-11-16(15)25(4)22(23)28/h6,8-11H,2,5,7,12-13,24H2,1,3-4H3 |
InChI Key |
DRTCLMXIZUIJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)C)C(=O)OCC=C)C)N |
Origin of Product |
United States |
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